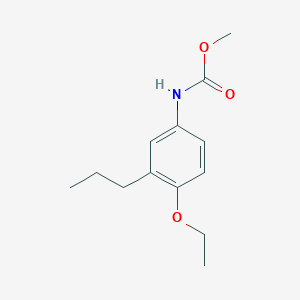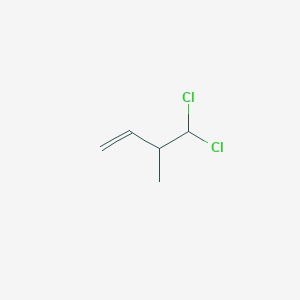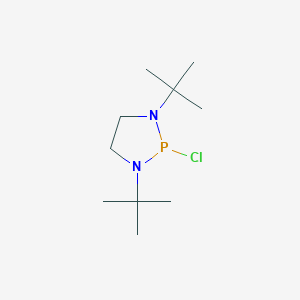![molecular formula C12H15NO3 B14401650 ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate CAS No. 86544-59-4](/img/structure/B14401650.png)
ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate typically involves the reaction of ethyl 3-aminopropanoate with benzaldehyde in the presence of an oxidizing agent. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common.
化学反応の分析
Types of Reactions
Ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxido group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene position.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Halides or amines.
Major Products
Oxidation: Formation of benzylidene oxides.
Reduction: Formation of benzylidene alcohols.
Substitution: Formation of substituted benzylidene derivatives.
科学的研究の応用
Ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential as a drug precursor.
Industry: Used in the production of fragrances and flavoring agents.
作用機序
The mechanism of action of ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate involves its interaction with molecular targets such as enzymes and receptors. The oxido group can participate in redox reactions, while the benzylidene group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Ethyl 3-aminopropanoate: Lacks the benzylidene and oxido groups.
Benzylideneacetone: Contains a benzylidene group but lacks the ester and oxido groups.
Ethyl 3-oxopropanoate: Contains an oxo group instead of an oxido group.
Uniqueness
Ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate is unique due to the presence of both benzylidene and oxido groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
86544-59-4 |
|---|---|
分子式 |
C12H15NO3 |
分子量 |
221.25 g/mol |
IUPAC名 |
N-(3-ethoxy-3-oxopropyl)-1-phenylmethanimine oxide |
InChI |
InChI=1S/C12H15NO3/c1-2-16-12(14)8-9-13(15)10-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3/b13-10- |
InChIキー |
YVMIJWQGWCNHKP-RAXLEYEMSA-N |
異性体SMILES |
CCOC(=O)CC/[N+](=C/C1=CC=CC=C1)/[O-] |
正規SMILES |
CCOC(=O)CC[N+](=CC1=CC=CC=C1)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B14401567.png)


![N-[3-Chloro-4-(3-methylphenoxy)phenyl]-2-phenoxyacetamide](/img/structure/B14401579.png)

![[(Oct-1-en-3-yl)selanyl]benzene](/img/structure/B14401590.png)
![4-[3-(4-Cyclohexylphenyl)propyl]morpholine](/img/structure/B14401593.png)


![N-Methyl-5-[5-(4-methylphenyl)pentyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14401604.png)




